molecular formula C16H15NO3 B3909866 2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 6056-56-0

2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B3909866
CAS RN: 6056-56-0
M. Wt: 269.29 g/mol
InChI Key: VDUKSEOGAOFHRH-UHFFFAOYSA-N
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Description

2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that belongs to the class of isoquinoline derivatives. It is a yellow crystalline powder that is used in scientific research for its potential therapeutic properties.

Scientific Research Applications

Synthesis and Characterization

  • A study focused on synthesizing and characterizing related compounds, highlighting the structural details and molecular interactions. This research provides insights into the molecular structure and stability of similar compounds (Lu & He, 2012).

Biological and Antimicrobial Applications

  • Novel compounds containing similar structural elements were synthesized for potential biological applications, including antioxidant and antitumor activities. This research underscores the versatility of such compounds in medicinal chemistry (Hassanien, Abd El-Ghani, & Elbana, 2022).
  • Another study synthesized aminoalkyl derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-diones, evaluating them for antimicrobial activity against various bacteria and fungi, demonstrating the potential use of these compounds in developing new antimicrobial agents (Kuran et al., 2012).

Chemosensor Development

  • Derivatives of benzo[de]isoquinoline-1,3-dione, containing amino groups, were synthesized for chemosensor applications. This highlights the potential of these compounds in detecting anions, demonstrating their utility in chemical sensing technologies (Tolpygin et al., 2012).

Antitumor Activities

  • A study conducted computer-assisted evaluations of benzo(de)isoquinoline-1,3-diones for antitumor activity, identifying key structural features for cancer treatment potential. This indicates the relevance of these compounds in developing new cancer therapies (Paull, Nasr, & Narayanan, 1984).

Optical and Electronic Applications

  • The use of benzoisoquinoline-1,3-dione in donor-acceptor type thermally activated delayed fluorescent emitters was studied. This application in optoelectronics suggests thecompound's potential in developing efficient light-emitting devices (Yun & Lee, 2017).

Analytical and Sensor Technologies

  • Innovative chemosensor systems based on benzo[de]Isoquinoline-1,3-Dione derivatives were developed. These compounds exhibited high selectivity in anion detection, underlining their applicability in analytical chemistry and sensor development (Tolpygin et al., 2012).

Drug Discovery and Antiviral Research

  • Compounds structurally related to 2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione have been assessed for their antiviral properties, including against herpes simplex and vaccinia viruses. This suggests a potential role in developing new antiviral drugs (GARCIA-GANCEDO et al., 1979).

Pharmaceutical Research

  • The application of similar compounds in cancer research, particularly as potential antitumor agents, has been documented. Their ability to induce cell cycle arrest and apoptosis makes them intriguing candidates for cancer therapy (Mukherjee et al., 2010).

Material Science

  • Research on benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes explored their use as strong acceptors in material science applications, particularly in the development of novel materials with high electron affinity (Zhou et al., 2022).

properties

IUPAC Name

2-(3-methoxypropyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-20-10-4-9-17-15(18)12-7-2-5-11-6-3-8-13(14(11)12)16(17)19/h2-3,5-8H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUKSEOGAOFHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389928
Record name 2-(3-Methoxy-propyl)-benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6056-56-0
Record name 2-(3-Methoxy-propyl)-benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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